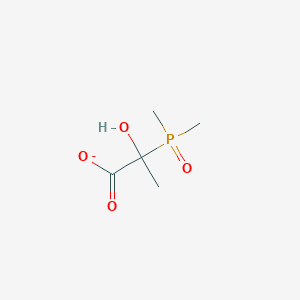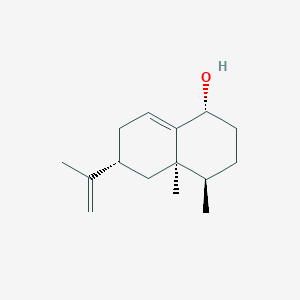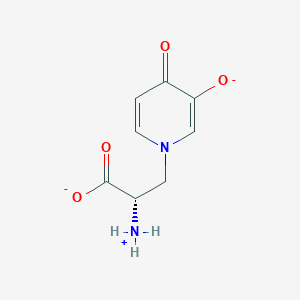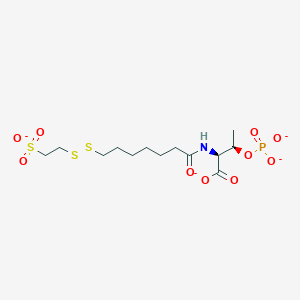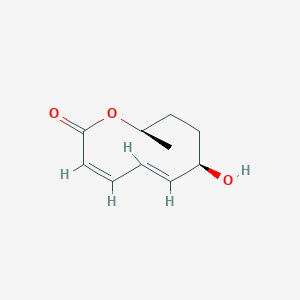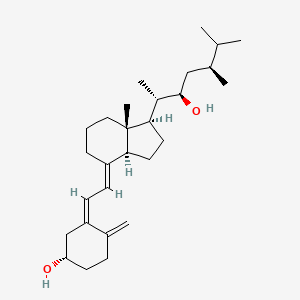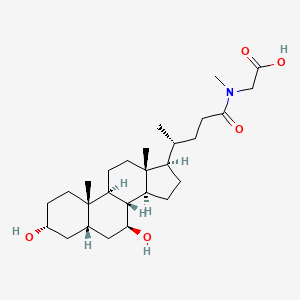
Sarcoursodeoxycholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarcoursodeoxycholic acid is a bile acid glycine conjugate.
Aplicaciones Científicas De Investigación
Therapeutic Applications in Liver and Bile Duct Disorders
Sarcoursodeoxycholic acid, particularly in its form as norursodeoxycholic acid (norUDCA), shows promise in treating cholestatic liver and bile duct disorders. Its resistance to amidation enables cholehepatic shunting, which facilitates therapeutic effects on liver cells, helping to counteract cholestasis, steatosis, hepatic inflammation, and fibrosis. Clinical tests have shown positive results, especially in primary sclerosing cholangitis (PSC) patients (Halilbasic, Steinacher, & Trauner, 2017). Moreover, norUDCA's hepatic enrichment allows direct effects on both parenchymal and non-parenchymal liver cells, indicating potential application in various liver diseases beyond cholestasis (Halilbasic, Fiorotto, Fickert, Marschall, Moustafa, Spirli, Fuchsbichler, Gumhold, Silbert, Zatloukal, Langner, Maitra, Denk, Hofmann, Strazzabosco, & Trauner, 2009).
Role in Non-Alcoholic Fatty Liver Disease (NAFLD)
In the treatment of non-alcoholic fatty liver disease, norursodeoxycholic acid has been shown to effectively reduce serum alanine aminotransferase (ALT) levels, indicating its potential as a therapeutic option. A study observed significant effects, particularly in higher doses, suggesting its safety and tolerability in further studies (Traussnigg, Schattenberg, Demir, Wiegand, Geier, Teuber, Hofmann, Kremer, Spreda, Kluwe, Petersen, Boettler, Rainer, Halilbasic, Greinwald, Pröls, Manns, Fickert, & Trauner, 2019).
Modulation of CD8+ T-Cell Function
Studies indicate that norursodeoxycholic acid (NorUDCA) modulates CD8+ T-cell function, which could be beneficial in treating immune-mediated liver diseases such as primary sclerosing cholangitis (PSC). This effect is thought to contribute to the therapeutic efficacy of NorUDCA beyond its anti-cholestatic actions, by attenuating hepatic immunopathology driven by CD8+ T cells (Zhu, Boucheron, Müller, Májek, Claudel, Halilbasic, Baazim, Lercher, Viczenczová, Hainberger, Preglej, Sandner, Alteneder, Gülich, Khan, Hamminger, Remetic, Ohradanova-Repic, Schatzlmaier, Donner, Fuchs, Stojaković, Scharnagl, Sakaguchi, Weichhart, Bergthaler, Stockinger, Ellmeier, & Trauner, 2021).
Intestinal Absorption and Metabolism
Sarcosine conjugated ursodeoxycholic acid (SUDC) has been synthesized and its intestinal absorption and metabolism have been studied in animal models. These studies provide insights into the bioavailability and processing of sarcoursodeoxycholic acid derivatives in the body (Kimura, Hatono, Une, Fukuoka, Kuramoto, & Hoshita, 1984).
Protective Effects in Ischemia/Reperfusion Injury
In studies involving rat models, ursodeoxycholic acid, a related compound, has demonstrated potential in protecting against ischemia and reperfusion injury. This suggests possible protective roles for similar compounds like sarcoursodeoxycholic acid in such contexts (Akdemir, Şahin, Erbaş, Yeniel, & Sendag, 2015).
Propiedades
Número CAS |
88446-87-1 |
|---|---|
Nombre del producto |
Sarcoursodeoxycholic acid |
Fórmula molecular |
C27H45NO5 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C27H45NO5/c1-16(5-8-23(31)28(4)15-24(32)33)19-6-7-20-25-21(10-12-27(19,20)3)26(2)11-9-18(29)13-17(26)14-22(25)30/h16-22,25,29-30H,5-15H2,1-4H3,(H,32,33)/t16-,17+,18-,19-,20+,21+,22+,25+,26+,27-/m1/s1 |
Clave InChI |
YZYBIGOLMMAZFK-IMLYGNJHSA-N |
SMILES isomérico |
C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
sarcoursodeoxycholic acid SUDCA UDCS ursodeoxycholylsarcosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



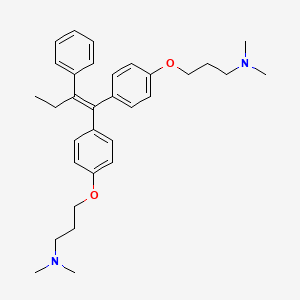
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)

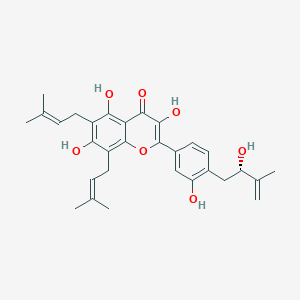
![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)

